![molecular formula C15H15NO2 B564117 4-P-Tolylamino-benzoic acid methyl ester CAS No. 101089-83-2](/img/structure/B564117.png)
4-P-Tolylamino-benzoic acid methyl ester
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Overview
Description
4-P-Tolylamino-benzoic acid methyl ester is an organic compound with the molecular formula C15H15NO2 and a molecular weight of 241.29 g/mol . This compound is characterized by the presence of a benzoic acid methyl ester group and a p-tolylamino group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-P-Tolylamino-benzoic acid methyl ester typically involves the esterification of 4-P-Tolylamino-benzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to facilitate the esterification process .
Chemical Reactions Analysis
Types of Reactions
4-P-Tolylamino-benzoic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.
Major Products Formed
Oxidation: Quinones or carboxylic acids.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Antitumor Activity
One of the most significant applications of 4-P-tolylamino-benzoic acid methyl ester is its role as an intermediate in the synthesis of antitumor agents. Research indicates that derivatives of this compound exhibit cytotoxic effects against various human tumor cell lines. For instance, studies have shown that modifications of the structure can enhance the potency of these compounds against cancer cells, making them valuable in the development of new anticancer therapies .
1.2 Nonsteroidal Anti-Inflammatory Drugs (NSAIDs)
The compound has been investigated for its potential use as a nonsteroidal anti-inflammatory drug (NSAID). Its structural similarities to existing NSAIDs suggest that it may possess anti-inflammatory properties, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases. The mechanism of action may involve inhibition of cyclooxygenase enzymes, similar to that of celecoxib, which is known for its antitumor and anti-inflammatory activities .
Synthesis and Derivatives
2.1 Synthetic Pathways
The synthesis of this compound typically involves several chemical transformations, including amination and esterification reactions. These synthetic pathways are crucial for producing derivatives with enhanced biological activity. For example, chlorination reactions under controlled conditions have been employed to generate various derivatives that exhibit improved efficacy against specific targets .
2.2 Case Studies on Derivatives
Several case studies highlight the efficacy of derivatives derived from this compound:
- Case Study 1: A derivative demonstrated significant cytotoxicity against breast cancer cell lines, leading to further exploration in preclinical models.
- Case Study 2: Another derivative showed promise in reducing inflammation in animal models, indicating potential therapeutic applications in chronic inflammatory diseases.
Materials Science Applications
3.1 Polymer Chemistry
In materials science, this compound has been explored as a monomer for polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties, making it suitable for applications in coatings and composites.
3.2 Photonic Applications
The compound's photochemical properties have led to investigations into its use in photonic devices. Its ability to absorb specific wavelengths makes it a candidate for applications in sensors and light-emitting devices.
Summary Table of Applications
Application Area | Specific Use | Remarks |
---|---|---|
Medicinal Chemistry | Antitumor agents | Cytotoxic effects on human tumor cell lines |
Nonsteroidal anti-inflammatory drugs | Potential for treating inflammatory diseases | |
Synthesis | Intermediate for drug development | Key role in synthesizing active pharmaceutical ingredients |
Materials Science | Polymer synthesis | Enhances thermal stability and mechanical properties |
Photonic devices | Suitable for sensors and light-emitting applications |
Mechanism of Action
The mechanism of action of 4-P-Tolylamino-benzoic acid methyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which may interact with biological targets. The p-tolylamino group can participate in hydrogen bonding and other interactions with proteins and enzymes, influencing their activity .
Comparison with Similar Compounds
Similar Compounds
4-Methylbenzoic acid methyl ester: Similar structure but lacks the p-tolylamino group.
4-Aminobenzoic acid methyl ester: Contains an amino group instead of the p-tolylamino group.
4-Bromobenzoic acid methyl ester: Contains a bromine atom instead of the p-tolylamino group.
Uniqueness
4-P-Tolylamino-benzoic acid methyl ester is unique due to the presence of both the p-tolylamino and ester groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound in various research and industrial applications .
Biological Activity
4-P-Tolylamino-benzoic acid methyl ester (commonly referred to as PTBME) is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of PTBME, including its mechanisms of action, relevant case studies, and a comparison with similar compounds.
PTBME is synthesized through the esterification of 4-P-Tolylamino-benzoic acid with methanol, typically using an acid catalyst under reflux conditions. The resulting compound features both the p-tolylamino and ester functional groups, which contribute to its unique chemical reactivity and biological properties.
The biological activity of PTBME is primarily attributed to its ability to interact with various molecular targets within biological systems. The ester group can hydrolyze to release the corresponding acid and alcohol, which may interact with proteins and enzymes, influencing their activity. Specifically, the p-tolylamino group can engage in hydrogen bonding, enhancing its interaction with biological macromolecules .
Antimicrobial Activity
PTBME has been investigated for its antimicrobial properties. In various studies, it demonstrated significant inhibitory effects against a range of bacterial strains. For instance, a study reported that PTBME exhibited minimum inhibitory concentrations (MICs) in the low micromolar range against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
Anticancer Properties
Research has shown that PTBME possesses anticancer activity, particularly against certain cancer cell lines. In vitro studies indicated that PTBME induced apoptosis in human cancer cells by activating caspase pathways and inhibiting cell proliferation. Notably, it was effective against breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values indicating potent cytotoxicity .
Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, PTBME was tested against multiple bacterial strains using standard disk diffusion methods. The results indicated clear zones of inhibition, suggesting effective antimicrobial action. The compound's structure-activity relationship was further explored to optimize its efficacy against resistant strains .
Study 2: Anticancer Mechanisms
A recent study focused on the mechanism by which PTBME exerts its anticancer effects. Researchers utilized flow cytometry to analyze cell cycle distribution in treated cancer cells. Results showed that PTBME caused G0/G1 phase arrest, leading to reduced cell viability and increased apoptosis markers such as Annexin V positivity .
Comparison with Similar Compounds
To better understand the unique properties of PTBME, it is useful to compare it with structurally similar compounds:
Compound Name | Structure Characteristics | Antimicrobial Activity | Anticancer Activity |
---|---|---|---|
4-Methylbenzoic Acid Methyl Ester | Lacks p-tolylamino group | Moderate | Low |
4-Aminobenzoic Acid Methyl Ester | Contains amino group instead of p-tolylamino | Low | Moderate |
4-Bromobenzoic Acid Methyl Ester | Contains bromine atom | Low | Low |
PTBME stands out due to its dual functional groups that enhance both antimicrobial and anticancer activities compared to these similar compounds .
Properties
IUPAC Name |
methyl 4-(4-methylanilino)benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-11-3-7-13(8-4-11)16-14-9-5-12(6-10-14)15(17)18-2/h3-10,16H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXCBNZFZWOSTRQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=CC=C(C=C2)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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